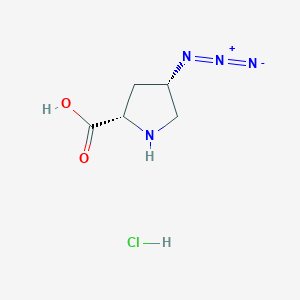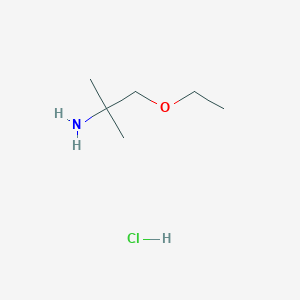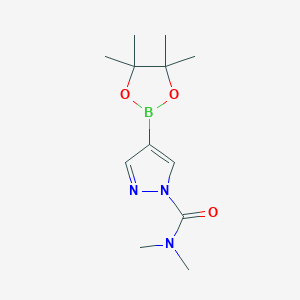
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, also known as 4-azidopyrrolidine-2-carboxylic acid hydrochloride or 4-AzPCA-HCl, is an organic compound with a wide range of applications in medical and scientific research. It is a white powder with a molecular weight of 180.6 g/mol and a melting point of 150-152 °C. 4-AzPCA-HCl is a useful reagent in the synthesis of various compounds and can also be used as a starting material for the preparation of derivatives of pyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
4-Fluoropyrrolidine derivatives, closely related to (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, are notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, have proven useful as synthons in creating a range of intermediates for medicinal applications, illustrating the potential of similar compounds like (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride (Singh & Umemoto, 2011).
Biocatalytic Applications
Enzymatic processes, such as those catalyzed by Rhodococcus erythropolis, utilize pyrrolidine derivatives for kinetic resolution and desymmetrization in organic synthesis. This highlights the potential utility of similar compounds in asymmetric synthesis and organic chemistry (Chen et al., 2012).
Organocatalysis
Compounds like methyl 4-aminopyrrolidine-2-carboxylates, which share structural similarities with (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This indicates the potential of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride in organocatalysis and asymmetric synthesis (Ruiz-Olalla et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of enantiomers of biologically active compounds often involves chiral building blocks similar to (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride. For example, the asymmetric synthesis of quinolonecarboxylic acid class antibacterial agents utilizes similar chiral intermediates, suggesting a potential application for (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride in pharmaceutical synthesis (Rosen et al., 1988).
Propiedades
IUPAC Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)




![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)






